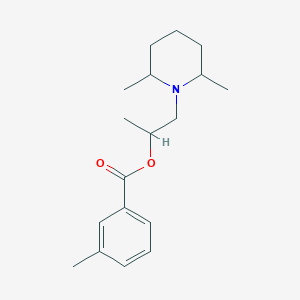![molecular formula C21H18N4O5S B294936 N-[2-(2-{4-(benzyloxy)-3-nitrobenzylidene}hydrazino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B294936.png)
N-[2-(2-{4-(benzyloxy)-3-nitrobenzylidene}hydrazino)-2-oxoethyl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-{4-(benzyloxy)-3-nitrobenzylidene}hydrazino)-2-oxoethyl]thiophene-2-carboxamide, commonly known as BTNBC, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of BTNBC is not fully understood. However, it has been proposed that BTNBC inhibits the growth of cancer cells by inducing apoptosis through the activation of caspase-3 and caspase-9. It has also been suggested that BTNBC inhibits cell proliferation by blocking the cell cycle at the G2/M phase. In biochemistry, BTNBC has been found to bind to DNA and inhibit the activity of DNA-binding proteins.
Biochemical and Physiological Effects:
BTNBC has been found to have several biochemical and physiological effects. In vitro studies have shown that BTNBC inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to bind to DNA and inhibit the activity of DNA-binding proteins. In vivo studies have shown that BTNBC has low toxicity and is well tolerated by animals.
Vorteile Und Einschränkungen Für Laborexperimente
BTNBC has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, BTNBC has some limitations. It is insoluble in water and requires the use of organic solvents for its preparation. It is also relatively expensive compared to other compounds used in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of BTNBC. In medicinal chemistry, further studies are needed to optimize the structure of BTNBC for its anticancer properties. In biochemistry, BTNBC can be used as a probe to study the interaction between proteins and DNA. In materials science, BTNBC can be further studied for its potential use as an organic semiconductor material. Overall, the study of BTNBC has the potential to contribute to various fields of science and technology.
Synthesemethoden
The synthesis of BTNBC involves the reaction of 4-(benzyloxy)-3-nitrobenzaldehyde with hydrazine hydrate to form 4-(benzyloxy)-3-nitrobenzohydrazide. This intermediate is then reacted with 2-bromoethyl thiophene-2-carboxylate to form BTNBC. The reaction is carried out under reflux conditions in the presence of a catalyst such as triethylamine. The yield of BTNBC can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
BTNBC has been found to have potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, BTNBC has been studied for its anticancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In biochemistry, BTNBC has been used as a probe to study the binding of proteins to DNA. In materials science, BTNBC has been studied for its potential use as an organic semiconductor material.
Eigenschaften
Molekularformel |
C21H18N4O5S |
|---|---|
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
N-[2-[(2Z)-2-[(3-nitro-4-phenylmethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C21H18N4O5S/c26-20(13-22-21(27)19-7-4-10-31-19)24-23-12-16-8-9-18(17(11-16)25(28)29)30-14-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,22,27)(H,24,26)/b23-12- |
InChI-Schlüssel |
YNWNSDGVDGWGLM-FMCGGJTJSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=N\NC(=O)CNC(=O)C3=CC=CS3)[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=NNC(=O)CNC(=O)C3=CC=CS3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=NNC(=O)CNC(=O)C3=CC=CS3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-morpholinyl)ethyl]-2,2-diphenylpropanamide](/img/structure/B294856.png)
![2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294858.png)
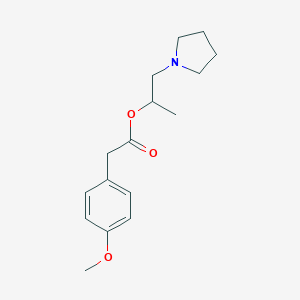
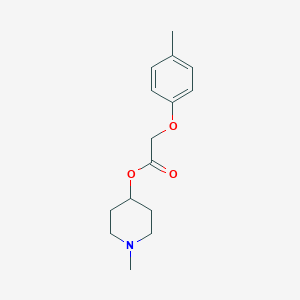
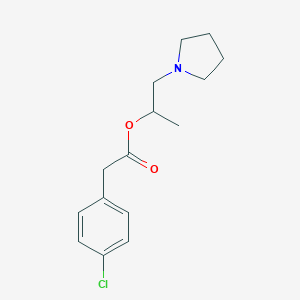
![4-ethoxy-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294863.png)

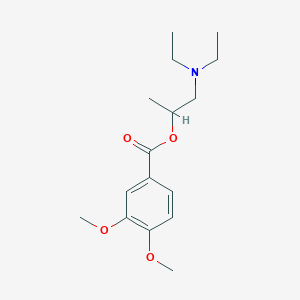
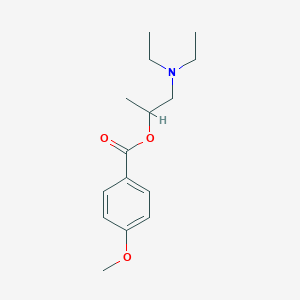
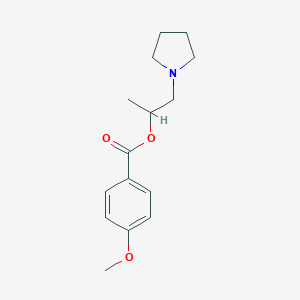
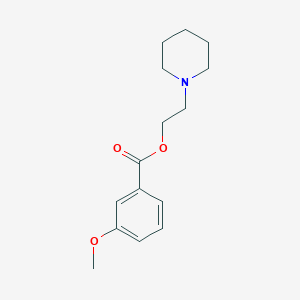
![2-(4-fluorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B294874.png)
